3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one
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Overview
Description
Mannonic-delta-lactam is a lactam derivative of mannonic acid Lactams are cyclic amides, and mannonic-delta-lactam specifically features a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Mannonic-delta-lactam can be synthesized through several methods. One common approach involves the cyclization of mannonic acid derivatives under acidic or basic conditions. For instance, the reaction of mannonic acid with ammonia or amines can lead to the formation of the lactam ring. Another method involves the use of dioxazolone reagents in the presence of engineered myoglobin variants, which catalyze the intramolecular C–H amidation to yield the desired lactam with high enantioselectivity .
Industrial Production Methods: Industrial production of mannonic-delta-lactam typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and advanced catalytic systems can enhance the efficiency of the production process, making it more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions: Mannonic-delta-lactam undergoes various chemical reactions, including:
Oxidation: The lactam ring can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactam to its corresponding amine or other reduced forms.
Substitution: Mannonic-delta-lactam can participate in substitution reactions, where functional groups on the lactam ring are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce amines.
Scientific Research Applications
Mannonic-delta-lactam has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: Mannonic-delta-lactam derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new antibiotics and enzyme inhibitors.
Industry: Mannonic-delta-lactam is used in the production of polymers and other industrial chemicals due to its versatile reactivity
Mechanism of Action
The mechanism of action of mannonic-delta-lactam involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the mannonic-delta-lactam derivative used .
Comparison with Similar Compounds
Mannonic-delta-lactam can be compared with other lactam compounds such as:
Beta-lactams: These include penicillins and cephalosporins, which are well-known antibiotics. Unlike mannonic-delta-lactam, beta-lactams have a four-membered ring structure.
Gamma-lactams: These compounds have a five-membered ring and are used in various pharmaceutical applications.
Delta-lactams: Similar to mannonic-delta-lactam, these compounds have a six-membered ring but may differ in their substituents and reactivity
Mannonic-delta-lactam is unique due to its specific ring size and the potential for diverse functionalization, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C6H11NO5 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one |
InChI |
InChI=1S/C6H11NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-5,8-11H,1H2,(H,7,12) |
InChI Key |
AJJXPYDGVXIEHE-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(=O)N1)O)O)O)O |
Origin of Product |
United States |
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